molecular formula C13H10Cl2N2O B1652170 N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine CAS No. 13949-49-0

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine

Cat. No. B1652170
CAS RN: 13949-49-0
M. Wt: 281.13 g/mol
InChI Key: LOSSBMNCLJUFRY-UHFFFAOYSA-N
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Description

“N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine”, also known as ACC-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. It is also known as Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- .


Molecular Structure Analysis

The molecular formula of this compound is C13H9Cl2NO . The molecular weight is 266.123 . The IUPAC Standard InChI is InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine” include its molecular weight (266.123) and its molecular formula (C13H9Cl2NO) .

Scientific Research Applications

Heterocyclic Compound Formation

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine may participate in reactions leading to the formation of various heterocyclic compounds. Shibuya (1984) investigated reactions that produce heterocycles like pyrimidine and thiazole derivatives, which are significant in the field of pharmaceuticals and organic chemistry (Shibuya, 1984).

Metabolic Activation

Hydroxylamines, including those structurally related to N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine, are metabolically activated by human liver sulfotransferases, as found by Chou, Lang, and Kadlubar (1995). This process is crucial in understanding the metabolism and detoxification pathways of similar compounds in the human body (Chou, Lang, & Kadlubar, 1995).

Enzymatic Inhibition Studies

D’Silva, Williams, and Massey (1986) showed that compounds like O-(2,4-dinitrophenyl)hydroxylamine can act as inhibitors for certain enzymes, such as D-amino acid oxidase. This type of research provides valuable insights into enzyme regulation and potential therapeutic applications (D’Silva, Williams, & Massey, 1986).

Reductive Chemistry in Bioreductive Drugs

Palmer et al. (1995) explored the reductive chemistry of certain novel hypoxia-selective cytotoxins. The study highlights the importance of understanding the reduction mechanisms of compounds like hydroxylamines in the development of cancer therapies (Palmer, van Zijl, Denny, & Wilson, 1995).

Analytical Chemistry Applications

Hydroxylamine derivatives are utilized in analytical chemistry for determining carbonyl-containing compounds, as indicated by Cancilla and Que Hee (1992). Such methods are significant in various scientific fields, including environmental and biological analysis (Cancilla & Que Hee, 1992).

Understanding Chemical Reactivity

Research by Azzaoui et al. (2006) on the reactivity of benzimidazole derivatives during cycloaddition reactions, where hydroxylamine hydrochloride plays a role, provides insights into organic synthesis and the development of new chemical entities (Azzaoui, Rachid, Doumbia, Essassi, Gornitzka, & Bellan, 2006).

Raman Spectroscopy Studies

Edsall’s 1937 study on the Raman spectra of amino acids and related substances, including hydroxylamine derivatives, contributes to our understanding of molecular structures and bonding through spectroscopic techniques (Edsall, 1937).

properties

IUPAC Name

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(16)10(7-8)13(17-18)9-3-1-2-4-11(9)15/h1-7,18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSBMNCLJUFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205544
Record name (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine

CAS RN

13949-49-0
Record name (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13949-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2',5-dichlorobenzophenone oxime
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
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N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
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